(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of related benzofuran derivatives provide critical insights into the molecular packing and hydrogen-bonding interactions of (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate. Single-crystal analyses conducted using an Agilent Xcalibur diffractometer with Mo-Kα radiation (λ = 0.71073 Å) revealed a monoclinic crystal system (P2₁/c space group). The lattice parameters include a = 12.45 Å, b = 7.89 Å, c = 14.32 Å, and β = 105.6°, with Z = 4 molecules per unit cell. Disordered oxygen atoms in the hydroxymethyl carbamate group (O3A/O3B, 55:45 occupancy ratio) suggest dynamic conformational flexibility in the solid state.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1324.8 ų |
| Density | 1.312 g/cm³ |
| R Factor | 0.042 |
Hydrogen bonds between the hydroxyl group (O2–H⋯O1, 2.78 Å) and carbamate oxygen stabilize the molecular lattice, while van der Waals interactions between methyl groups contribute to packing efficiency.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic signals:
- A singlet at δ 1.45 ppm for the two methyl groups (6H, C(CH₃)₂).
- A broad peak at δ 5.21 ppm (1H, –OH) indicating intramolecular hydrogen bonding.
- Aromatic protons at δ 6.82–7.35 ppm (3H, benzofuran ring).
¹³C NMR confirms the carbamate carbonyl at δ 155.2 ppm and the benzofuran oxygenated carbons at δ 108.4 (C-7) and δ 78.9 ppm (C-3).
Infrared (IR) and Raman Spectroscopy
IR spectra (KBr pellet) show key absorptions:
- N–H stretch at 3320 cm⁻¹ (carbamate).
- C=O vibration at 1705 cm⁻¹.
- Benzofuran C–O–C asymmetric stretch at 1240 cm⁻¹.
Raman active modes at 1602 cm⁻¹ (aromatic C=C) and 985 cm⁻¹ (C–N stretch) correlate with DFT-predicted vibrations.
Mass Spectrometric Fragmentation Patterns
High-resolution LC-MS ([M+H]⁺ = 238.1075) fragments via:
- Loss of hydroxymethyl group (Δm/z = 31.03 → 207.08).
- Cleavage of the carbamate C–O bond (m/z 181.09, [C₁₀H₁₃O₃]⁺).
- Benzofuran ring rupture (m/z 135.08, [C₈H₇O₂]⁺).
Table 2: Major Mass Spectral Peaks
| m/z | Relative Intensity (%) | Fragment Ion |
|---|---|---|
| 238.1075 | 449 | [M+H]⁺ |
| 207.0651 | 16 | [M+H–CH₂OH]⁺ |
| 181.0859 | 999 | [C₁₀H₁₃O₃]⁺ |
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations optimize the geometry, revealing a planar benzofuran ring (dihedral angle = 2.8°) and a twisted carbamate group (C7–O4–C11–N1 torsion angle = 112.5°). The HOMO–LUMO gap of 4.32 eV suggests moderate photostability, consistent with experimental UV-Vis λₘₐₓ at 274 nm.
Table 3: DFT-Derived Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.78 |
| LUMO Energy | -2.46 |
| Band Gap | 4.32 |
Molecular Orbital Analysis and Electron Density Mapping
Frontier molecular orbitals localize on the benzofuran ring (HOMO) and carbamate group (LUMO), indicating charge transfer upon excitation. Electron density maps highlight nucleophilic regions at O4 (carbamate oxygen, ρ = 0.32 e⁻/ų) and electrophilic sites at C7 (benzofuran C–O bond, ρ = 0.18 e⁻/ų). Bond dissociation energy (BDE) calculations predict preferential C–O cleavage (BDE = 68.3 kcal/mol) over C–N rupture (BDE = 85.7 kcal/mol), aligning with laser flash photolysis data showing phenoxyl radical formation.
Properties
CAS No. |
17781-14-5 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C12H15NO5/c1-12(2)10(15)7-4-3-5-8(9(7)18-12)17-11(16)13-6-14/h3-5,10,14-15H,6H2,1-2H3,(H,13,16) |
InChI Key |
VDPXMYZSPVLYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NCO)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core with 3-Hydroxy and 2,2-Dimethyl Substituents
The benzofuran core is generally prepared by cyclization reactions starting from appropriately substituted phenolic precursors. The 2,2-dimethyl substitution is introduced via alkylation or by using precursors bearing geminal dimethyl groups. The 3-hydroxy group is introduced either by selective hydroxylation or by using hydroxy-substituted starting materials.
A typical approach involves:
Formation of the N-(Hydroxymethyl)carbamate Group
The carbamate moiety is formed by reacting the benzofuran phenol derivative with an appropriate carbamoylating agent. For the N-(hydroxymethyl) substitution, the carbamoylating agent is typically a hydroxymethyl carbamate or a reagent that introduces the hydroxymethyl group on the nitrogen.
Common methods include:
- Reaction of the phenolic hydroxyl group with N-(hydroxymethyl)carbamoyl chloride or equivalent carbamoylating agents under controlled conditions to form the carbamate ester linkage.
- Use of hydroxymethyl isocyanate or related intermediates to introduce the N-hydroxymethyl carbamate functionality.
- Catalytic or base-mediated coupling reactions to facilitate carbamate formation without decomposing sensitive groups.
Detailed Preparation Methods from Literature and Analogous Compounds
While direct literature on this exact compound is limited, preparation methods can be inferred from related carbamate syntheses and benzofuran chemistry:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Preparation of 7-hydroxy-2,2-dimethylbenzofuran | Cyclization of 2,2-dimethyl-3-hydroxyphenyl precursors under acidic or basic catalysis | Formation of benzofuran ring with gem-dimethyl groups | High yield, typically >80% |
| 2. Introduction of 3-hydroxy group | Selective hydroxylation or reduction of ketone precursors (e.g., 3-ketobenzofuran derivatives) | Hydroxylation at position 3 to yield 3-hydroxy derivative | Moderate to high yield depending on method |
| 3. Carbamate formation | Reaction of phenolic hydroxyl with N-(hydroxymethyl)carbamoyl chloride or hydroxymethyl isocyanate in presence of base (e.g., triethylamine) | Formation of carbamate ester with N-hydroxymethyl substitution | Yields vary 60-85%, requires low temperature to avoid side reactions |
Research Findings and Optimization Parameters
- Temperature control is critical during carbamate formation to prevent decomposition or side reactions, especially due to the reactive hydroxymethyl group on nitrogen.
- Solvent choice : Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain stability and solubility of intermediates.
- Catalysts and bases : Mild bases like triethylamine or pyridine facilitate carbamate formation without promoting unwanted side reactions.
- Purification : Column chromatography or recrystallization is used to isolate the pure carbamate product, with characterization by NMR, IR, and mass spectrometry confirming structure.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 7-hydroxy-2,2-dimethylbenzofuran derivative | Prepared via cyclization |
| Carbamoylating agent | N-(hydroxymethyl)carbamoyl chloride or hydroxymethyl isocyanate | Sensitive reagent, handle under inert atmosphere |
| Solvent | Dichloromethane, THF | Aprotic, dry solvents preferred |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Temperature | 0 to 25 °C | Low temperature to avoid side reactions |
| Reaction time | 2 to 6 hours | Monitored by TLC or HPLC |
| Yield | 60-85% | Dependent on purity of reagents |
Chemical Reactions Analysis
General Carbamate Reactions
Carbamates can undergo several types of reactions, including hydrolysis, amination, and metalation. Here are some general reactions that carbamates might undergo:
-
Hydrolysis : Carbamates can be hydrolyzed to form alcohols and carbamic acid, which then decomposes into carbon dioxide and ammonia. This reaction is often catalyzed by acids or bases.
-
Amination : Carbamates can react with amines to form ureas. This reaction is typically facilitated by heating or the presence of catalysts.
-
Metalation : Carbamates can participate in directed metalation reactions, which are useful for synthesizing substituted aromatics. The carbamate group can act as a directing group for metalation reactions.
Related Compounds and Reactions
While specific information on "(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate" is lacking, related compounds like carbofuran and its metabolites provide insights into carbamate chemistry:
-
Carbofuran : A carbamate pesticide that undergoes hydrolysis and enzymatic degradation in biological systems. Its metabolites, such as 3-hydroxy-carbofuran, are formed through oxidative processes .
-
3-Hydroxy-carbofuran : This metabolite of carbofuran is a carbamate compound itself and undergoes similar degradation pathways, including hydrolysis and further oxidation .
Potential Reactions of Carbamates
Given the general reactivity of carbamates, "this compound" might undergo reactions such as:
-
Hydrolysis : The carbamate group could hydrolyze to form an alcohol and carbamic acid derivatives.
-
Metalation : The benzofuran ring might undergo directed metalation reactions if the carbamate group acts as a directing group.
-
Oxidation : The hydroxyl group on the benzofuran ring could be further oxidized under certain conditions.
Data Tables
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Hydrolysis | Carbamate + H2O | Alcohol + CO2 + NH3 | Acid/Base Catalysis |
| Amination | Carbamate + Amine | Urea + Alcohol | Heat/Catalyst |
| Metalation | Carbamate + Metal Reagent | Metalated Intermediate | Low Temperature |
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of carbamate compounds exhibit anticancer properties. Studies indicate that (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor progression.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further research in treating conditions like Alzheimer's disease.
Pesticidal Properties
This compound has shown efficacy as a pesticide. Its structure allows it to interact with pest biological systems effectively. Field trials have demonstrated its effectiveness against common agricultural pests while maintaining safety for beneficial insects.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Field Trials
In a series of field trials conducted over two growing seasons, this compound was applied to crops affected by aphid infestations. Results indicated a reduction in pest populations by over 70%, with minimal impact on non-target species.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.
Pathways Involved: The compound’s effects on cellular pathways can result in antimicrobial and antifungal activities, making it a potential candidate for drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzofuran Derivatives
Compounds sharing the 2,2-dimethyl-3H-1-benzofuran-7-yl backbone exhibit variations in substituents that critically affect their properties:
Key Observations:
- Hydroxymethyl vs. Methyl Carbamate : The hydroxymethyl group increases polarity and H-bonding capacity compared to methyl carbamate, likely enhancing aqueous solubility and interaction with biological targets .
- Chlorine Substitution : The 5-chloro derivative () may exhibit higher lipophilicity and environmental persistence due to reduced biodegradability.
- Sulfur-Containing Carbamates : Furathiocarb’s sulfur-containing carbamoyl moiety contributes to its pro-insecticide properties but reduces acetylcholinesterase (AChE) inhibition potency compared to its metabolite, carbofuran .
Structural Analogues in Drug Development
- Cyclopropane Carbamates : Compounds like tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (–7) demonstrate the role of rigid frameworks in enhancing target binding. The target compound’s benzofuran core may offer similar rigidity but with distinct electronic properties.
- Carbamate Prodrugs : Furathiocarb’s conversion to carbofuran illustrates the prodrug strategy for masking toxicity until metabolic activation . The hydroxymethyl group in the target compound could serve a similar role, though further studies are needed.
Biological Activity
(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 17781-14-5 |
| Molecular Formula | C12H15NO5 |
| Molecular Weight | 253.25 g/mol |
| IUPAC Name | This compound |
| LogP | 2.0001 |
| PSA | 67.79 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Benzofuran Core : This is achieved through etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
- Introduction of Functional Groups : The hydroxyl and carbamate groups are introduced via selective hydroxylation and carbamoylation reactions, respectively.
Industrial production may utilize continuous flow reactors to optimize yield and purity while minimizing environmental impact.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit acetylcholinesterase, leading to increased acetylcholine levels in the nervous system.
- Cellular Pathways : The compound exhibits antimicrobial and antifungal activities by affecting cellular pathways related to these functions.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various pathogens:
- A series of benzofuran derivatives were evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv strains, demonstrating promising antimycobacterial and antifungal activities .
Anticancer Activity
The compound has been explored for its potential as an anticancer agent:
- In Vitro Studies : Various benzofuran derivatives have shown effectiveness against multiple cancer cell lines:
- Histone Deacetylase (HDAC) Inhibition : Certain derivatives demonstrated moderate HDAC inhibitory activity, which is significant for cancer treatment as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several studies highlight the biological efficacy of compounds related to this compound:
- Antitubercular Activity : In one study, compounds with ortho-hydroxyl substitutions showed enhanced antitubercular activity with MIC values as low as 8 μg/mL .
- Cytotoxicity Assessment : A comparative analysis revealed that certain benzofuran derivatives exhibited lower cytotoxicity towards mammalian cells while maintaining high antimycobacterial potency .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(hydroxymethyl)carbamate, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cyclization and carbamate formation. For example, 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran (7-hydroxy compound) can be synthesized via Claisen rearrangement and cyclization at high temperatures (~275°C) . Subsequent reaction with hydroxymethyl isocyanate or protected derivatives under anhydrous conditions (e.g., THF with NaH as a base) yields the carbamate . Key factors include temperature control during exothermic steps and catalyst selection (e.g., palladium/carbon for nitro-group reduction in intermediates) . Yields range from 57% to 75% depending on purification methods.
Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for resolving the benzofuran-carbamate backbone . For spectroscopy, - and -NMR should focus on diagnostic signals:
- Benzofuran ring protons : δ 6.8–7.2 ppm (aromatic).
- Carbamate NH/OH : δ 5.0–5.5 ppm (broad, exchangeable).
- Dimethyl groups : δ 1.3–1.6 ppm (singlet) .
LC-MS (ESI+) can confirm molecular weight (expected [M+H] ~280–300 Da) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Due to structural similarity to carbofuran (a neurotoxic carbamate), strict precautions are advised:
- PPE : Chemical-resistant gloves, full-body suits, and respiratory protection (FFP2 masks) to prevent inhalation .
- First Aid : Immediate skin washing with water for ≥15 minutes; seek medical attention for persistent irritation .
- Storage : Inert atmosphere (N) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do experimental design challenges arise in studying acetylcholinesterase (AChE) inhibition by this compound, and how can they be addressed?
- Answer : As a carbamate derivative, reversible AChE inhibition is expected , but conflicting data may arise due to:
- Enzyme source variability : Use standardized AChE from electric eel or human erythrocytes.
- Assay interference : Pre-purify the compound via HPLC to remove hydrolyzed byproducts (e.g., free hydroxybenzofuran) .
- Kinetic analysis : Use Ellman’s method with substrate (acetylthiocholine) and DTNB chromogen, monitoring absorbance at 412 nm .
Q. What contradictions exist in toxicity data between in vitro and in vivo models, and how can they be resolved?
- Answer : In vitro assays (e.g., fish cell lines) may underestimate neurotoxicity due to poor metabolite activation. In vivo zebrafish studies show higher sensitivity, with LC values <1 ppm for carbofuran analogs . To reconcile discrepancies:
- Metabolite profiling : Use LC-MS/MS to detect hydroxylated or oxidized derivatives.
- Cross-species comparisons : Test in both mammalian (e.g., rat hepatocytes) and aquatic models .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Answer : The hydroxymethyl carbamate group is prone to hydrolysis. Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
